
3,7,12,22-Tetrahydroxycholestanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,12,22-Tetrahydroxycholestanoic acid, also known as THCA, is a bile acid that plays an essential role in the digestion and absorption of dietary fats. THCA is synthesized in the liver from cholesterol and is secreted into the bile ducts, where it aids in the emulsification and absorption of fats in the small intestine. In recent years, THCA has gained attention for its potential therapeutic applications in various diseases.
Mécanisme D'action
Further studies are needed to elucidate the mechanism of action of 3,7,12,22-Tetrahydroxycholestanoic acid and its effects on various pathways.
3. Novel
Avantages Et Limitations Des Expériences En Laboratoire
3,7,12,22-Tetrahydroxycholestanoic acid has several advantages and limitations for lab experiments. Some of the advantages include:
1. Availability: 3,7,12,22-Tetrahydroxycholestanoic acid is readily available for lab experiments, either through chemical synthesis or microbial metabolism.
2. Stability: 3,7,12,22-Tetrahydroxycholestanoic acid is a stable compound that can be stored for long periods without significant degradation.
3. Specificity: 3,7,12,22-Tetrahydroxycholestanoic acid is a specific compound that can be easily identified and quantified in biological samples.
Some of the limitations of 3,7,12,22-Tetrahydroxycholestanoic acid for lab experiments include:
1. Cost: 3,7,12,22-Tetrahydroxycholestanoic acid synthesis can be expensive, particularly for large-scale experiments.
2. Toxicity: 3,7,12,22-Tetrahydroxycholestanoic acid can be toxic at high concentrations, which can limit its use in certain experiments.
3. Specificity: 3,7,12,22-Tetrahydroxycholestanoic acid is a specific compound that may not be suitable for certain experiments that require a broader range of compounds.
Orientations Futures
There are several future directions for research on 3,7,12,22-Tetrahydroxycholestanoic acid, including:
1. Clinical Trials: Clinical trials are needed to evaluate the safety and efficacy of 3,7,12,22-Tetrahydroxycholestanoic acid in humans.
2.
Méthodes De Synthèse
3,7,12,22-Tetrahydroxycholestanoic acid can be synthesized through several methods, including chemical synthesis and microbial metabolism. Chemical synthesis involves the reaction of cholesterol with various reagents under specific conditions to produce 3,7,12,22-Tetrahydroxycholestanoic acid. Microbial metabolism, on the other hand, involves the use of microorganisms such as bacteria and fungi to convert cholesterol into 3,7,12,22-Tetrahydroxycholestanoic acid.
Applications De Recherche Scientifique
3,7,12,22-Tetrahydroxycholestanoic acid has been the subject of numerous scientific studies in recent years, with researchers investigating its potential therapeutic applications in various diseases. Some of the areas of research include:
1. Cancer: Studies have shown that 3,7,12,22-Tetrahydroxycholestanoic acid has anti-cancer properties, which make it a potential candidate for cancer therapy. 3,7,12,22-Tetrahydroxycholestanoic acid has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
2. Inflammatory Bowel Disease (IBD): 3,7,12,22-Tetrahydroxycholestanoic acid has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of IBD. Studies have shown that 3,7,12,22-Tetrahydroxycholestanoic acid can reduce inflammation in the gut and improve the symptoms of IBD.
3. Metabolic Syndrome: 3,7,12,22-Tetrahydroxycholestanoic acid has been shown to improve glucose and lipid metabolism, making it a potential candidate for the treatment of metabolic syndrome. Studies have shown that 3,7,12,22-Tetrahydroxycholestanoic acid can improve insulin sensitivity and reduce cholesterol levels in animal models.
Propriétés
Numéro CAS |
121569-59-3 |
|---|---|
Nom du produit |
3,7,12,22-Tetrahydroxycholestanoic acid |
Formule moléculaire |
C60H123O15P3Zr |
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
(5R,6S)-5-hydroxy-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid |
InChI |
InChI=1S/C27H46O6/c1-14(25(32)33)5-8-21(29)15(2)18-6-7-19-24-20(13-23(31)27(18,19)4)26(3)10-9-17(28)11-16(26)12-22(24)30/h14-24,28-31H,5-13H2,1-4H3,(H,32,33)/t14?,15-,16-,17+,18+,19-,20-,21+,22+,23-,24-,26-,27+/m0/s1 |
Clé InChI |
MDFNVHMQCZHMCN-MJEQSDNOSA-N |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C)[C@@H](CCC(C)C(=O)O)O |
SMILES |
CC(CCC(C(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)O)C(=O)O |
SMILES canonique |
CC(CCC(C(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)O)C(=O)O |
Synonymes |
3 alpha,7 alpha,12 alpha,22-tetrahydroxy-5 beta-cholestanoic acid 3,7,12,22-tetrahydroxycholestanoic acid 3,7,12,22-THCA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




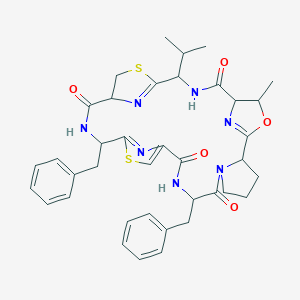
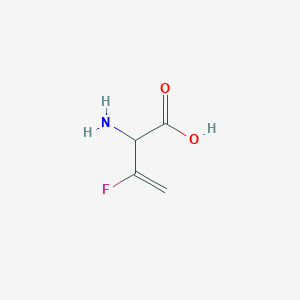

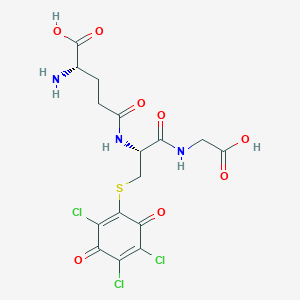

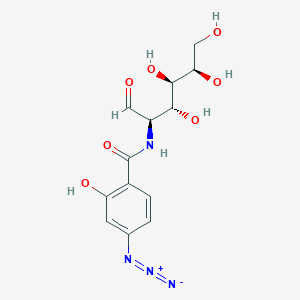
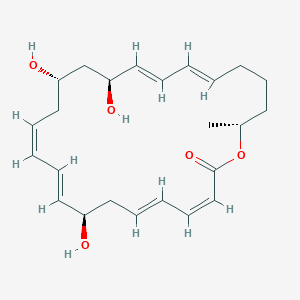
![(2S)-N-[1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B219402.png)
![(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid](/img/structure/B219432.png)



